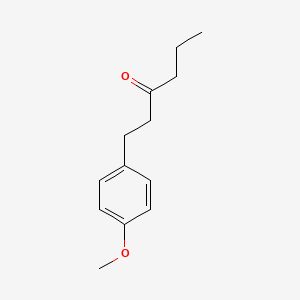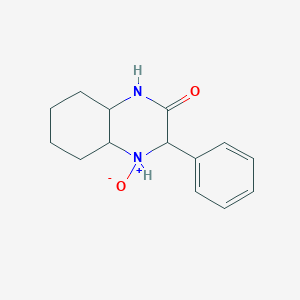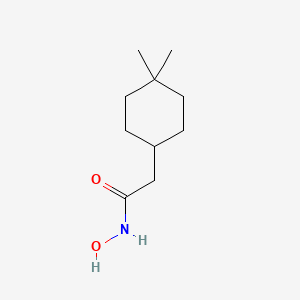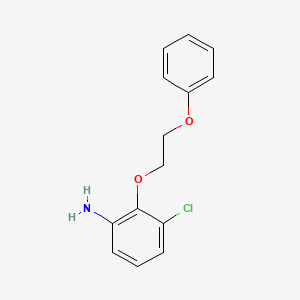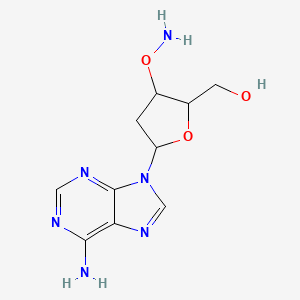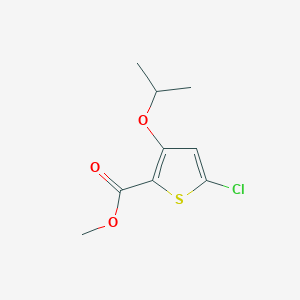
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is an organic compound with the molecular formula C10H11ClO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely used in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but contains a chlorosulfonyl group instead of an isopropoxy group.
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Contains a hydroxy group instead of an isopropoxy group.
Uniqueness
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C9H11ClO3S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
methyl 5-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-6-4-7(10)14-8(6)9(11)12-3/h4-5H,1-3H3 |
InChI-Schlüssel |
PZOADGHXQDQSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(SC(=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



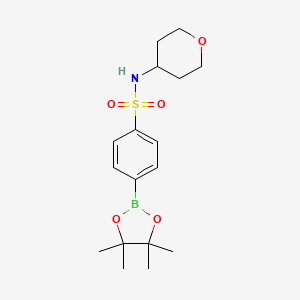
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)


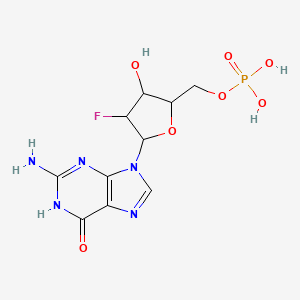
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
